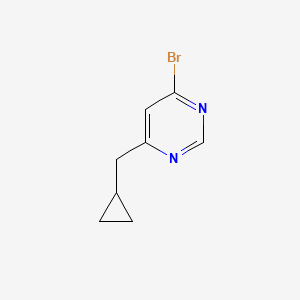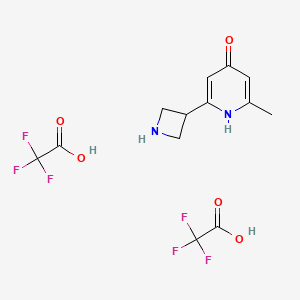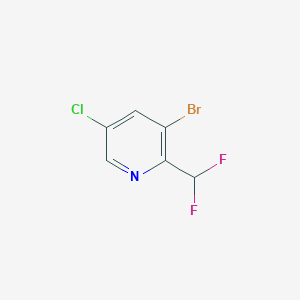![molecular formula C6H2BrFN2S B1382783 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine CAS No. 1440427-79-1](/img/structure/B1382783.png)
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Übersicht
Beschreibung
“2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C6H2BrFN2S . It’s a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The 2-pyridyl thiazolo [5,4- b ]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase . It forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 233.06 g/mol, XLogP3-AA of 3.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 0, Exact Mass of 231.91061 g/mol, Monoisotopic Mass of 231.91061 g/mol, Topological Polar Surface Area of 54 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 160 .Wissenschaftliche Forschungsanwendungen
Thiazolopyridine S1P1 Agonists
A significant application of thiazolopyridines, closely related to 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, is found in the development of agonists targeting the S1P1 receptor. For example, AMG 369, a potent dual S1P1/S1P5 agonist with limited activity at S1P3 and no activity at S1P2/S1P4, was developed. This compound has shown potential in reducing blood lymphocyte counts and in treating experimental autoimmune encephalomyelitis in rats (Cee et al., 2011).
Synthesis of Thieno[3,2-b]pyridines and Thiazolo[4,5-b]pyridines
2-Bromo-1-phenylethylidenemalononitrile, a compound structurally similar to this compound, is used in the regioselective synthesis of thieno[3, 2-b]pyridines and thiazolo[4,5-b]pyridines. This synthesis involves the separation of intermediate 5-(2, 2-dicyano-1-phenylvinyl)thiazoles, with the formation of thiazolo[4,5-b]pyridines confirmed by x-ray analysis (Ivanov et al., 1996).
Fluorescent Probe for Zinc Ions
A novel thiazolo[4, 5-b]pyridine-based fluorescent probe for Zn2+ detection has been developed. This probe shows high selectivity and sensitivity for Zn2+ over other biologically essential cations and can be used for live cell imaging and monitoring intracellular Zn2+ concentration changes (Gong et al., 2018).
Synthesis of Fused Pyridines
2-Bromo-1-arylethylidenemalononitriles, structurally related to this compound, are utilized in the synthesis of fused pyridines such as thieno[3,2-b]pyridines and thiazolo[4,5-b]pyridines. This process involves regioselective S alkylation followed by the Thorpe reaction, yielding various functionally substituted fused pyridines (Artyomov et al., 1997).
Wirkmechanismus
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[5,4-b]pyridine derivatives are known for their ability to interact with a wide range of receptor targets . This interaction can lead to a variety of physiological effects.
Biochemical Pathways
Thiazolo[5,4-b]pyridine derivatives are known to possess a broad spectrum of pharmacological activities . They have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Zukünftige Richtungen
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been identified as a potent inhibitor of PI3Kα, PI3Kγ, and PI3Kδ, with an IC50 value of 3.6 nM for PI3Kα . The compound’s inhibitory activity is attributed to its ability to form strong hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby blocking its activity. Additionally, the presence of the electron-deficient aryl group enhances the compound’s binding affinity to the enzyme .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival . The inhibition of PI3K activity leads to a decrease in the phosphorylation of downstream targets such as AKT, resulting in reduced cell proliferation and increased apoptosis. Furthermore, the compound has been shown to affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PI3K enzymes. The compound binds to the ATP-binding pocket of the enzyme, forming hydrogen bonds with key residues such as Lys802 in PI3Kα . This binding inhibits the enzyme’s activity, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K signaling pathway . Additionally, the compound may also influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against PI3K enzymes, leading to sustained effects on cellular function . Prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity, leading to reduced tumor growth and increased apoptosis in cancer models . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological effects of the compound . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also interact with binding proteins that facilitate its transport and localization within cells . The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3K enzymes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, such as the nucleus or mitochondria . The localization of the compound within these compartments can influence its activity and the overall cellular response .
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRAOZFJWKDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)
![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)
![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)



![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)
